molecular formula C18H16ClNOS B1454303 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-43-7

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1454303
CAS RN: 1160261-43-7
M. Wt: 329.8 g/mol
InChI Key: YNPJPFWFRBPMNG-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride (ETQC) is a novel compound that has recently been studied for its potential applications in a variety of scientific research areas. ETQC has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the one-step synthesis of 5-acylisothiazoles from furans , demonstrating a method that could potentially be adapted for the synthesis or modification of similar compounds like 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride. This research emphasizes the efficiency of certain reactions in generating isothiazoles, which could offer insights into synthesizing or modifying quinoline derivatives (Guillard et al., 2001).

Compound Synthesis and Reaction Mechanisms

  • Research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines explores the reactivity of certain precursor compounds with benzoyl isothiocyanate, leading to cyclization and subsequent conversion. These methodologies might be relevant for creating derivatives of quinoline compounds (Paronikyan et al., 2016).

Metal Complexes and Crystal Structures

  • A study discussed the creation of metal complexes with certain thiophene derivatives , which could inform how this compound might interact with metals or how its structure could be analyzed or modified for various applications, highlighting the structural diversity and potential reactivity of thiophene-containing compounds (Bali et al., 2004).

Novel Heterocyclic Compounds Synthesis

  • Research on the synthesis of fused quinoline heterocycles , including methods for creating tetracyclic compounds, provides a foundation for understanding the chemical behavior and synthesis possibilities of quinoline derivatives. This could be directly relevant to synthesizing or studying compounds like this compound (Mekheimer et al., 2005).

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-4-12-6-8-16(22-12)15-9-14(18(19)21)13-7-5-10(2)11(3)17(13)20-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPJPFWFRBPMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175694
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160261-43-7
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
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Reactant of Route 6
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